molecular formula C7H5F3IN B13664440 3-Iodo-2-methyl-5-(trifluoromethyl)pyridine

3-Iodo-2-methyl-5-(trifluoromethyl)pyridine

Cat. No.: B13664440
M. Wt: 287.02 g/mol
InChI Key: OXOOBEZUWWPTFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-2-methyl-5-(trifluoromethyl)pyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of iodine, methyl, and trifluoromethyl groups attached to the pyridine ring. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methyl-5-(trifluoromethyl)pyridine typically involves the iodination of 2-methyl-5-(trifluoromethyl)pyridine. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles through substitution reactions. Common reagents include organometallic compounds and halides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the iodine atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Substitution: Sodium iodide in acetone or dimethylformamide.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Palladium on carbon with hydrogen gas.

Major Products:

    Substitution: Various substituted pyridines.

    Oxidation: Pyridine N-oxides.

    Reduction: Deiodinated pyridine derivatives.

Scientific Research Applications

3-Iodo-2-methyl-5-(trifluoromethyl)pyridine is used extensively in scientific research due to its unique chemical properties:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is a precursor in the synthesis of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Iodo-2-methyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Iodo-5-(trifluoromethyl)pyridine
  • 3-Iodo-5-(trifluoromethyl)pyridin-2-ol
  • 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine

Comparison: 3-Iodo-2-methyl-5-(trifluoromethyl)pyridine is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity, making it suitable for specific applications.

Properties

Molecular Formula

C7H5F3IN

Molecular Weight

287.02 g/mol

IUPAC Name

3-iodo-2-methyl-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H5F3IN/c1-4-6(11)2-5(3-12-4)7(8,9)10/h2-3H,1H3

InChI Key

OXOOBEZUWWPTFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C(F)(F)F)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.